D-Mannitol-1-14C

Description

Significance of Radiolabeled Tracers in Isotopic Studies

Radiolabeled tracers, also known as radiotracers, are indispensable tools in the sciences, enabling researchers to track the movement and transformation of substances within complex systems. wikipedia.org By substituting an atom in a compound with its radioactive isotope, the compound becomes "labeled," emitting radiation that can be detected and measured. wikipedia.orgbritannica.com This technique offers exceptional sensitivity, allowing for the detection of minute quantities of the labeled substance. iaea.org

The fundamental principle behind their use is that the labeled compound behaves chemically and biologically identically to its non-labeled counterpart. openmedscience.comwikipedia.org This allows scientists to follow the exact path of a molecule through a series of chemical reactions or biological processes. wikipedia.org The applications of radiolabeled tracers are vast, spanning from medical diagnostics, such as in PET and SPECT scans, to fundamental research in biochemistry and geology. wikipedia.orgwikipedia.org They are crucial for understanding reaction mechanisms, metabolic pathways, and the distribution of molecules within cells and entire organisms. wikipedia.org

Role of Carbon-14 (B1195169) as an Isotopic Label in Biological Systems

Carbon-14 (¹⁴C) is a naturally occurring radioactive isotope of carbon. openmedscience.com Its utility as an isotopic label in biological research stems from several key properties. Carbon is a fundamental component of all organic molecules, making ¹⁴C an ideal label for a vast array of biological compounds, including carbohydrates, proteins, and nucleic acids. wikipedia.org

One of the most significant advantages of Carbon-14 is its long half-life of approximately 5,730 years. openmedscience.comopenmedscience.com This extended stability ensures that the labeled compound remains detectable throughout the duration of long-term experiments. openmedscience.com Furthermore, the low-energy beta radiation emitted by ¹⁴C is relatively easy to handle in a laboratory setting. dpublication.com

When a molecule is labeled with ¹⁴C, it retains its original structure and function, ensuring that its biological behavior is not altered. openmedscience.comopenmedscience.com This allows researchers to accurately trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds within a biological system. openmedscience.com The process of incorporating ¹⁴C into a molecule can be achieved through various methods, including direct labeling, isotopic exchange, and biosynthesis. openmedscience.com

Overview of D-Mannitol-1-14C as a Research Tool

D-Mannitol, a six-carbon sugar alcohol, is naturally found in a variety of organisms, including plants, fungi, and bacteria. vliz.benih.gov D-Mannitol-1-¹⁴C, its radiolabeled counterpart, has proven to be a valuable research tool in numerous studies.

One of its primary applications is as an extracellular space marker. nih.gov Because D-mannitol does not readily cross cell membranes in many biological systems, D-Mannitol-1-¹⁴C can be used to determine the volume of fluid outside of cells. nih.govhmdb.ca For instance, it has been effectively used to measure the extracellular space in human spermatozoa. nih.gov

Furthermore, D-Mannitol-1-¹⁴C is utilized in transport and metabolism studies across different organisms. Research has demonstrated its uptake in various bacteria, such as E. coli and S. aureus, helping to identify and characterize specific transport systems. snmjournals.orgsnmjournals.org In plant physiology, ¹⁴C-labeled mannitol (B672) has been instrumental in understanding its synthesis, translocation, and catabolism. researchgate.netoup.com For example, studies in celery have used it to trace the biosynthetic pathway from early photosynthetic products. oup.com In pathogenic fungi, it has been used to investigate the role of mannitol in interactions with host plants. nih.govscielo.br

The conversion of D-Mannitol-1-¹⁴C to other labeled compounds, such as D-fructose-1-(and 6)-¹⁴C by bacteria like Acetobacter suboxydans, further extends its utility as a precursor for producing other valuable radiotracers for biological and chemical research. nist.gov

Research Findings on this compound

The following tables summarize key research findings involving the use of D-Mannitol-1-¹⁴C.

Table 1: Bacterial Uptake of Radiolabeled Compounds

| Compound | S. aureus Uptake | E. coli Uptake | P. aeruginosa Uptake | M. tuberculosis Uptake | Reference |

| D-Mannitol-1-¹⁴C | Rapid Accumulation | Rapid Accumulation | No Accumulation | No Accumulation | snmjournals.orgsnmjournals.org |

| ³H-PABA | Significant & Rapid Accumulation | Significant & Rapid Accumulation | Significant & Rapid Accumulation | Significant & Rapid Accumulation | snmjournals.org |

This table illustrates the differential uptake of D-Mannitol-1-¹⁴C by various bacterial species compared to another radiolabeled compound, highlighting its selective accumulation.

**Table 2: Competitive Inhibition of D-[1-¹⁴C]mannose Transport in *Streptococcus mutans***

| Unlabeled Competing Sugar | % Inhibition of D-[1-¹⁴C]mannose Transport | Reference |

| Glucose | 96 | asm.org |

| Mannose | 93 | asm.org |

| Fructose (B13574) | 39 | asm.org |

This table shows the results of competition experiments, indicating that glucose and mannose strongly inhibit the transport of radiolabeled mannose, suggesting they share a common transport system.

Table 3: Use of D-Mannitol-1-¹⁴C as an Extracellular Marker

| Organism/System | Application | Key Finding | Reference |

| Human Spermatozoa | Extracellular space marker | Effective at concentrations ≥ 0.3 mM for stable measurements. | nih.gov |

| Sheep Choroid Plexus | Paired-tracer dilution technique | Used as an extracellular marker to study the permeability of the blood-cerebrospinal fluid barrier. | nih.gov |

| Human Skeletal Muscle | Dual tracer approach | Used alongside another tracer to measure in vivo activity of system A amino acid transport. | nih.gov |

This table summarizes the application of D-Mannitol-1-¹⁴C as a reliable marker for the extracellular space in different biological contexts.

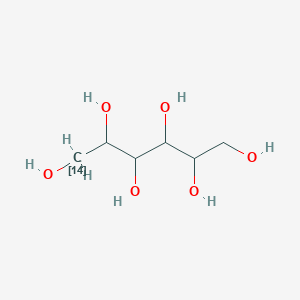

Structure

2D Structure

3D Structure

Properties

CAS No. |

88404-24-4 |

|---|---|

Molecular Formula |

C6H14O6 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

(114C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+2 |

InChI Key |

FBPFZTCFMRRESA-NJFSPNSNSA-N |

SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Isomeric SMILES |

C(C(C(C(C([14CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Radiochemical Characterization of D Mannitol 1 14c

Chemical Synthesis Pathways for C-1 Radiolabeling

The primary method for synthesizing D-Mannitol-1-¹⁴C is through the Kiliani-Fischer synthesis, a well-established process for elongating the carbon chain of an aldose. wikipedia.org This pathway typically begins with D-arabinose as the starting material. nist.govnih.gov

The key steps of the synthesis are as follows:

Cyanohydrin Formation: D-arabinose is reacted with a ¹⁴C-labeled cyanide, such as sodium cyanide (Na¹⁴CN). This reaction results in the formation of two epimeric cyanohydrins: D-mannononitrile-1-¹⁴C and D-glucononitrile-1-¹⁴C. wikipedia.org The ratio of these epimers can be influenced by the reaction conditions. nist.gov

Hydrolysis: The resulting mixture of cyanohydrins is then hydrolyzed, converting the nitrile groups into carboxylic acids. This step yields D-mannonic-1-¹⁴C and D-gluconic-1-¹⁴C acids. wikipedia.org

Separation and Lactonization: The epimeric acids are separated, often through fractional crystallization of their salts. The purified D-mannonic acid-1-¹⁴C is then converted to its more stable lactone form, D-mannono-γ-lactone-1-¹⁴C. nist.gov

Reduction: The final step involves the reduction of the lactone to yield D-Mannitol-1-¹⁴C. nist.gov This is commonly achieved using a reducing agent like sodium amalgam. wikipedia.orgnist.gov

This synthetic route ensures that the ¹⁴C label is specifically located at the C-1 position of the D-mannitol molecule.

Radiochemical Purity and Integrity Assessment Methodologies

To ensure the validity of experimental data, the radiochemical purity of D-Mannitol-1-¹⁴C must be rigorously assessed. The standard for such assessments is typically greater than 95-98% radiochemical purity, depending on the study type. criver.com Various chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining radiochemical purity. almacgroup.com The sample is analyzed using an HPLC system equipped with a radioactivity detector. The retention time of the radioactive peak is compared to that of a non-labeled D-mannitol standard. The percentage of the total radioactivity that corresponds to the D-mannitol peak determines the radiochemical purity.

Thin-Layer Chromatography (TLC) and Paper Chromatography: These methods provide a qualitative and semi-quantitative assessment of purity. A small amount of the radiolabeled mannitol (B672) is spotted on a TLC plate or paper and developed in a suitable solvent system. The distribution of radioactivity is then visualized, typically by autoradiography or by scanning with a radio-scanner. The presence of significant radioactivity at locations other than the spot corresponding to the D-mannitol standard indicates the presence of radiochemical impurities.

Table 1: Methodologies for Radiochemical Purity Assessment

| Methodology | Principle of Separation | Detection | Key Parameter Assessed |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. | Radioactivity Detector | Percentage of total radioactivity co-eluting with the non-labeled standard. |

| Thin-Layer Chromatography (TLC) | Differential adsorption on a solid stationary phase. | Autoradiography, Radio-scanning | Presence of radioactive spots other than the main product spot. |

| Paper Chromatography | Differential partitioning between a stationary paper phase and a mobile solvent phase. | Autoradiography, Radio-scanning | Presence of radioactive spots other than the main product spot. |

Determination of Specific Activity for Experimental Applications

The specific activity of D-Mannitol-1-¹⁴C, expressed as radioactivity per unit of mass (e.g., mCi/mmol or GBq/mmol), is a critical parameter for quantitative studies. Its determination involves two distinct measurements: the total radioactivity and the total amount of the compound.

The total radioactivity of a sample is accurately measured using a liquid scintillation counter. This instrument detects the beta particles emitted by the ¹⁴C atoms and provides a quantitative measure of the radioactivity.

The concentration of D-mannitol in the sample can be determined by various analytical techniques. HPLC with a calibrated detector, such as a refractive index detector, can provide a precise measurement of the mannitol concentration. Enzymatic assays specific for mannitol can also be employed for accurate quantification. uminho.pt The specific activity is then calculated by dividing the measured total radioactivity by the determined amount of D-mannitol.

Handling and Storage Protocols for Radiolabeled Compounds in Research Settings

The handling and storage of D-Mannitol-1-¹⁴C require strict adherence to safety protocols to protect researchers and maintain the compound's integrity. moravek.com

Handling:

Containment: All work with D-Mannitol-1-¹⁴C should be conducted in a designated laboratory approved for radioactive materials. openmedscience.com The use of fume hoods or glove boxes is recommended to prevent inhalation of any airborne contamination. uwyo.edu

Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, safety glasses, and disposable gloves, is mandatory. uwyo.edu It is advisable to wear double gloves and change the outer pair frequently to prevent skin contamination. uwyo.edu

Shielding: While the beta radiation from ¹⁴C is of low energy and does not pose a significant external hazard, shielding with materials like acrylic can be used as a precaution. uwyo.edu

Contamination Control: Work areas should be covered with absorbent paper to contain any spills. uwyo.edu Regular monitoring of the work area and personnel for contamination is essential.

Storage:

Temperature: To minimize radiolytic decomposition, where the compound is degraded by its own radiation, D-Mannitol-1-¹⁴C should be stored at low temperatures, with -80°C being ideal. moravek.commoravek.com

Formulation: Storing the compound in a solution, often with a solvent that is not water, can help to mitigate the effects of autoradiolysis. moravek.com If stored as a solid, a crystalline form is preferable to an amorphous one. moravek.commoravek.com

Inert Atmosphere: To prevent oxidation, storage under an inert gas such as nitrogen or argon is recommended. moravek.com

Labeling and Inventory: All vials must be clearly labeled with the compound name, isotope, activity, and date. A detailed inventory of all radioactive materials must be maintained.

Regular quality control checks are crucial to ensure the radiochemical stability and purity of the compound over time, especially for long-term storage. almacgroup.com

Advanced Methodological Approaches Utilizing D Mannitol 1 14c

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. mdpi.com By tracing the path of isotopically labeled molecules like D-Mannitol-1-14C, researchers can gain a detailed understanding of cellular metabolism. researchgate.net

Principles and Theoretical Framework of 14C-Tracer-Based Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. mdpi.com The fundamental principle of tracer-based MFA is the introduction of a substrate labeled with an isotope, such as ¹⁴C, into a biological system. nih.govcreative-proteomics.com As the labeled substrate is metabolized, the isotope is incorporated into various downstream metabolites. By measuring the distribution of the isotope in these metabolites, it is possible to deduce the flow of atoms through the metabolic network. mdpi.com

The theoretical framework of ¹⁴C-tracer-based MFA relies on a stoichiometric model of the metabolic network, which represents the biochemical reactions and their relationships. utah.edu This model, combined with mass balance equations for each metabolite, allows for the calculation of metabolic fluxes. mdpi.com At a metabolic and isotopic steady state, the labeling pattern of a metabolite is determined by the flux-weighted average of the labeling patterns of its precursor substrates. mdpi.com This principle is central to resolving the relative contributions of converging metabolic pathways. mdpi.com

Experimental Design Considerations for Metabolic Flux Quantitation

The design of a successful metabolic flux quantitation experiment using this compound requires careful consideration of several factors to ensure accurate and meaningful results. A primary step is the development of a comprehensive metabolic model that includes all relevant pathways for the biological system under investigation. creative-proteomics.com

Key considerations in the experimental design include:

Tracer Selection: The choice of the labeled substrate is critical. This compound is particularly useful for studying specific pathways where it serves as a direct or indirect precursor. The position of the ¹⁴C label is crucial for resolving specific fluxes. nih.gov

Labeling Strategy: Experiments can be designed as single tracer experiments or parallel labeling experiments, where different labeled substrates are used in parallel cultures under identical conditions. nih.gov This can help to resolve fluxes in different parts of the central metabolism with higher precision. nih.gov

Culture Conditions: Maintaining a steady state is often essential for simplifying the analysis. This involves ensuring constant environmental conditions, such as nutrient supply and cell growth rate. utah.edu

Sampling and Quenching: Rapid sampling and quenching of metabolic activity are necessary to preserve the in vivo metabolic state of the cells. wikipedia.org

Analytical Techniques: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to measure the isotopic labeling patterns of metabolites. utah.eduwikipedia.org

Integration with Accelerator Mass Spectrometry (AMS) for Microtracer Applications

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique for measuring rare isotopes, including ¹⁴C. tandfonline.com Its high sensitivity allows for the use of "microtracers," which are very low doses of radiolabeled compounds. tandfonline.comtno.nl This approach significantly reduces the radioactive burden, making it safer for human studies, including those involving vulnerable populations like children. tno.nlnih.govnih.gov

The integration of this compound microtracer studies with AMS offers several advantages:

Enhanced Safety: The use of nanomolar or picomolar concentrations of ¹⁴C-labeled compounds minimizes radiation exposure. tandfonline.com

Human Metabolism Studies: Enables the safe investigation of absorption, distribution, metabolism, and excretion (ADME) in humans, providing crucial data early in drug development. tandfonline.comscispace.com

Metabolite Profiling: Allows for the detailed characterization of metabolic profiles even with very small sample sizes. nih.govnih.gov

A proof-of-concept study using a [¹⁴C]midazolam microtracer in critically ill children demonstrated the feasibility and safety of this approach for generating metabolite profiles and studying drug recovery. nih.govnih.gov

Computational and Modeling Tools for Flux Estimation from 14C Data

The analysis of data from ¹⁴C tracer experiments to estimate metabolic fluxes is computationally intensive and requires specialized software. wikipedia.org A variety of computational tools have been developed to facilitate this process, from network visualization to flux calculation. nih.gov

These tools typically perform the following functions:

Metabolic Network Reconstruction: Tools like Pathway Tools and merlin assist in building genome-scale metabolic models from genomic data. researchgate.net

Data Integration and Visualization: Software such as CellNetAnalyzer and Omix allow for the visualization of metabolic networks and the integration of experimental data, including flux data. nih.gov

Flux Calculation: Programs like 13CFLUX2, OpenFLUX, and INCA are designed to calculate metabolic fluxes from isotope labeling data. wikipedia.org INCA is particularly notable for its ability to perform both steady-state and isotopically non-stationary MFA. wikipedia.orgvanderbilt.edu

These computational tools are essential for managing the complexity of metabolic networks and for extracting meaningful quantitative data on metabolic fluxes from ¹⁴C tracer experiments. utah.edunih.gov

Biomembrane Transport Mechanism Studies

This compound is a key probe for investigating the permeability of biological membranes, particularly the paracellular pathway, which is the route between cells. researchgate.netnih.gov Its hydrophilic nature and resistance to metabolic degradation ensure that its transport across cellular layers primarily reflects the integrity of cell-cell junctions. researchgate.net

Assessment of Paracellular Permeability in Cellular Monolayers (e.g., Caco-2 cells, tight junction-forming cell monolayers)

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model of the intestinal epithelial barrier. nih.gov When cultured, these cells differentiate to form a monolayer with tight junctions that regulate the passage of substances. nih.gov this compound is a well-established marker for assessing the paracellular permeability of these monolayers. researchgate.netnih.gov

An increase in the transport of this compound across the Caco-2 cell monolayer indicates a disruption of the tight junctions and an increase in paracellular permeability. researchgate.netmdpi.com This method is routinely used to study the effects of various compounds, such as permeation enhancers or toxins, on the integrity of the epithelial barrier. researchgate.netmdpi.com

Research has shown that various substances can alter the permeability of Caco-2 monolayers to this compound. For example, rhamnolipids have been shown to increase mannitol (B672) permeability in a time- and concentration-dependent manner. researchgate.net Similarly, carcinogens like 1,2-dimethylhydrazine (B38074) have been found to increase the permeability of colon epithelium to D-[¹⁴C]mannitol, suggesting a link between increased tight junction permeability and tumor development. nih.gov Conversely, substances like quercetin (B1663063) have been observed to decrease the permeability of Calu-3 airway epithelial cell layers to ¹⁴C-D-mannitol, indicating a tightening of the epithelial barrier. frontiersin.org

The apparent permeability coefficient (Papp) is a standard measure used to quantify the rate of transport across the cell monolayer. The table below presents a compilation of Papp values for D-[¹⁴C]mannitol across Caco-2 cell monolayers from various studies, illustrating the impact of different experimental conditions.

| Condition | Cell Type | Apparent Permeability (Papp) (cm/s) | Reference |

| Control | Caco-2 | ~3.5 x 10⁻⁶ | researchgate.net |

| Control | Caco-2 | 3.7 ± 1.2 x 10⁻⁶ | researchgate.net |

| Control | Caco-2 | 1.30 ± 0.77 × 10⁻⁶ | nih.gov |

| With 0.01% Rhamnolipids (90 min) | Caco-2 | 6.7 x 10⁻⁶ | researchgate.net |

| With 5.0% Rhamnolipids (120 min) | Caco-2 | 95.7 x 10⁻⁶ | researchgate.net |

| Control (Digestion Medium) | Caco-2 | <0.5 × 10⁻⁶ | nih.gov |

| With 1 mM Sucrose (B13894) Laurate | Caco-2 | 9.10 ± 2.0 × 10⁻⁶ | mdpi.com |

| Control | Caco-2 | 2.3 ± 0.2 x 10⁻⁸ | hemostasisllc.com |

| With 5% SNOCC-20 | Caco-2 | 4.5 ± 0.2 x 10⁻⁸ (Ratio=1.9) | hemostasisllc.com |

Differentiation of Passive Diffusion and Energy-Dependent Transport Processes

A key application of this compound is in distinguishing between passive diffusion and active, energy-dependent transport mechanisms across cell membranes. visiblebody.com Passive transport involves the movement of substances down their concentration gradient without the cell expending energy, whereas active transport requires energy to move substances against their concentration gradient. visiblebody.comyoutube.com

In studies with Olea europaea cell suspensions, the uptake of D-[14C]mannitol displayed biphasic kinetics, which indicates the presence of both a saturable, carrier-mediated system and a non-saturable, diffusion-like component. oup.com The diffusion-like component becomes more apparent at higher substrate concentrations. This dual-mode transport underscores the complexity of cellular uptake processes.

Research on rabbit corneas utilized [14C]mannitol as a marker for the paracellular pathway, a form of passive diffusion through intercellular spaces. nih.gov These studies demonstrated that the permeability of mannitol was significantly higher in preserved corneas compared to fresh ones, indicating a compromise in the integrity of tight junctions that normally limit paracellular movement. nih.gov The use of this compound allows for the quantification of this passive permeability, providing a baseline to evaluate the contributions of active transport mechanisms for other substances.

Application as an Extracellular Space Marker

This compound is widely employed as a reliable extracellular space marker in various biological preparations, including human spermatozoa and other cell suspensions. bioscientifica.comnih.govbioscientifica.com Its utility stems from its limited ability to penetrate the cell membrane, thus primarily occupying the extracellular volume.

In studies with human spermatozoa, D-[1-14C]mannitol was validated as an effective marker for determining the extracellular water space. bioscientifica.comnih.gov An unstable water space was observed at a concentration of 0.03 mM, but a stable result was achieved with 0.3 mM D-[1-14C]mannitol over a two-hour incubation period. bioscientifica.comnih.gov The measured mean water space was 2.21 ± 0.106 μl/10^8 spermatozoa. bioscientifica.comnih.gov This established volume was then used to accurately study the kinetics of 2-deoxyglucose uptake, demonstrating that the transport was saturable. bioscientifica.comnih.gov

The reliability of this compound as an extracellular marker is further supported by experiments where the measured water space was diminished or eliminated by treatments that disrupt membrane integrity, such as Triton X-100, cold shock, or sonication. bioscientifica.comnih.gov Additionally, the space occupied by mannitol responded predictably to changes in the osmolarity of the surrounding medium. bioscientifica.comnih.gov However, in studies involving liver cells, it was suggested that mannitol may penetrate liver cells to some extent, potentially leading to an overestimation of the extracellular fluid volume in whole-body estimations. nih.gov

In nuclear and chromatin preparations, [14C]mannitol has been used to determine the penetrable space within these structures. biologists.com It was found that approximately 65% of the total volume of isolated nuclei and 50% of the volume of reprecipitated chromatin was penetrable by mannitol. biologists.com

Pharmacokinetic Investigations in Pre-Clinical Animal Models

The study of a drug's movement through an organism, its pharmacokinetics, is a cornerstone of drug development. This compound serves as an invaluable tracer in preclinical animal models to investigate key pharmacokinetic parameters.

In Vivo Tracer Distribution and Tissue Accumulation

Following administration, the distribution of a compound to various tissues is a critical determinant of its efficacy and potential toxicity. pharmacologyeducation.org this compound is utilized to trace the distribution and accumulation of mannitol in different organs and tissues. Techniques like Quantitative Whole-Body Autoradiography (QWBA) with 14C-labeled compounds provide a visual and quantitative assessment of the tracer's spatial and temporal distribution. qps.com

In vivo studies in rats using Chemical Exchange Saturation Transfer (CEST) MRI have been developed to detect the accumulation of unlabeled D-mannitol in the brain. nih.gov These studies, which can be correlated with findings from radiolabeled mannitol, showed that a high dose of mannitol resulted in significant accumulation in the brain. nih.gov In rabbits, epidurally administered [3H]-D-mannitol and [14C]-carboxyl-inulin showed increased uptake into the lumbo-sacral cord at the site of administration, an effect enhanced by epinephrine. nih.gov This suggests localized accumulation influenced by co-administered substances.

Studies in nephrectomized dogs using D-[14C]mannitol to estimate extracellular fluid volume indicated that mannitol might penetrate liver cells, suggesting tissue-specific accumulation that needs to be considered when interpreting whole-body distribution data. nih.gov

Permeability Across Biological Barriers

Biological barriers, such as the blood-brain barrier (BBB) and the blood-spinal cord barrier (BSCB), tightly regulate the passage of substances into the central nervous system. This compound is a key tool for assessing the permeability of these barriers.

Studies in rabbits have demonstrated that the BSCB is inherently more permeable than the BBB. The kinetic transfer of [3H]-D-mannitol was found to be higher in regions of the spinal cord compared to the brain. mdpi.comnih.gov The apparent transfer constant (KD) for [3H]-D-mannitol into brain regions ranged from 0.033 to 0.054 µL/min/g, while for spinal cord regions, it was higher, ranging from 0.053 to 0.065 µL/min/g. nih.gov

The permeability of the BBB to [14C]-mannitol has been studied in rats using the in situ brain perfusion technique. ahajournals.org Furthermore, the effect of hyperosmolar mannitol solutions on BBB permeability has been investigated. In a rat in situ perfusion model, hyperosmolar mannitol increased the permeability of the BBB to [14C]sucrose, with regional variations observed—the cortex and midbrain showed higher permeability than the cerebellum and brainstem. nih.govresearchgate.net

Selection and Validation of Experimental Animal Models for Pharmacokinetic Profiling

The selection of an appropriate animal model is crucial for obtaining relevant preclinical pharmacokinetic data that can be extrapolated to humans. ugd.edu.mkbohrium.com Various animal models, most commonly mice and rats, are used in pharmacokinetic studies due to their cost-effectiveness and ease of handling. bohrium.com

For this compound, rabbit models have been extensively used to study its permeability across the blood-brain and blood-spinal cord barriers. nih.govmdpi.comnih.gov These studies have provided valuable insights into the differential permeability of these barriers. Rat models have been employed in studies of BBB permeability using in situ brain perfusion techniques and to investigate the effects of hyperosmolar mannitol. ahajournals.orgnih.govresearchgate.net The National Toxicology Program utilized F344/N rats and B6C3F1 mice in 2-year dietary carcinogenicity studies of D-mannitol. fda.gov

The validation of these models often involves ensuring that the experimental conditions are well-defined and controlled, including specifying the breed, age, and physiological status of the animals. europa.eu For pharmacokinetic/pharmacodynamic (PK/PD) modeling, data obtained from experimental disease models in animals can be sufficient to meet the requirements for pharmacokinetic data. europa.eu

Interactive Data Table: Permeability of D-Mannitol Across Biological Barriers in Animal Models

| Species | Barrier | Tracer | Permeability/Transfer Constant (KD) | Key Finding | Reference |

| Rabbit | Blood-Brain Barrier (BBB) | [3H]-D-Mannitol | 0.033 - 0.054 µL/min/g | BSCB is more permeable than the BBB. | nih.gov |

| Rabbit | Blood-Spinal Cord Barrier (BSCB) | [3H]-D-Mannitol | 0.053 - 0.065 µL/min/g | Lumbar cord region appears to be the most permeable. | nih.gov |

| Rabbit | Blood-Spinal Cord Barrier (BSCB) | [3H]-D-Mannitol | Increased uptake with epinephrine | Epinephrine enhances local permeability after epidural administration. | nih.gov |

| Rat | Blood-Brain Barrier (BBB) | [14C]sucrose (after mannitol) | Regionally variable | Hyperosmolar mannitol increases permeability, especially in the cortex and midbrain. | nih.govresearchgate.net |

In Vitro Cellular and Subcellular Research Methodologies

The radiolabeled compound this compound serves as a critical tool in elucidating various cellular and subcellular processes. Its carbon-14 (B1195169) isotope allows for sensitive and precise tracking and quantification in a variety of in vitro experimental setups.

Quantification of Cellular Uptake and Accumulation

The primary methodological advantage of this compound is the ability to accurately quantify its uptake and accumulation within cells. This is typically achieved by incubating cells with a known concentration and specific activity of the radiolabeled mannitol. oup.com Following incubation, cells are separated from the medium, often by centrifugation, and washed to remove any extracellular tracer. snmjournals.org The amount of radioactivity within the cell pellet is then measured using liquid scintillation counting. snmjournals.org This count is directly proportional to the amount of this compound that has been transported into and accumulated by the cells.

This technique is highly specific, as demonstrated in studies where uptake was measured in both live and heat-killed bacteria; the absence of significant uptake in heat-killed controls confirms that the accumulation is a result of specific, metabolism-dependent transport processes. snmjournals.org In studies with Escherichia coli, D-[1-14C]mannitol was shown to enter cells via the phosphotransferase system. researchgate.net

The quantification of this compound uptake is fundamental for determining the kinetics of transport systems. By measuring initial uptake rates at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be calculated. oup.com Competition assays, where uptake of D-[14C]mannitol is measured in the presence of other unlabeled substrates, are also used to investigate the specificity of the transport proteins. oup.comresearchgate.net For instance, in Sinorhizobium meliloti, unlabeled sorbitol and D-arabitol were shown to compete with D-[14C]mannitol for the same transporter, significantly reducing its uptake rate. researchgate.net

In addition to cellular systems, D-[1-14C]mannitol is used as a reference substance to study the uptake of other compounds. nih.gov Because it is generally considered to have minimal cellular accumulation in many mammalian cell types, it can serve as a marker for the extracellular space or to correct for non-specific binding, allowing for a more accurate quantification of the cellular uptake of a target molecule. nih.govnih.gov

| Cell Type | Organism/Origin | Uptake (% of Total Radioactivity) | Notes |

|---|---|---|---|

| S. aureus | Gram-positive bacteria | 68.40 ± 7.39 | Represents high accumulation. snmjournals.org |

| E. coli | Gram-negative bacteria | 81.80 ± 1.96 | Represents high accumulation. snmjournals.org |

| P. aeruginosa | Gram-negative bacteria | 0.69 ± 0.05 | Represents low accumulation. snmjournals.org |

| M. tuberculosis (Mtb) | Mycobacteria | 0.29 ± 0.13 | Represents low accumulation. snmjournals.org |

| J774 Macrophages | Murine (mammalian) | 0.12 ± 0.01 | Represents minimal accumulation, used as a negative control. snmjournals.org |

Application in Cell Suspension and Tissue Incubation Assays

This compound is extensively used in assays involving both cell suspensions and incubated tissues to study transport phenomena and barrier integrity.

In cell suspension assays, cells are grown in a liquid culture medium and remain freely suspended. oup.com This method is particularly common in plant and microbiology research. For example, studies using heterotrophic suspension-cultured cells of Olea europaea (olive) have utilized D-[14C]mannitol to characterize a carrier-mediated mannitol:H+ symport system. oup.com In these experiments, aliquots of the cell suspension are incubated with radiolabeled mannitol for a short period to measure initial uptake rates. oup.com Such assays have revealed that the transport system is subject to regulation; its activity increases as mannitol is depleted from the culture medium and is also upregulated by high salinity, suggesting a role in stress tolerance. oup.comoup.com The kinetic parameters of this transport have been precisely determined using this method. oup.com

| Parameter | Value | Condition |

|---|---|---|

| Km | 1.3 ± 0.15 mM | Cells harvested at the end of the exponential growth phase. oup.com |

| Vmax | 1.29 ± 0.04 nmol/min/mg DW | Cells harvested at the end of the exponential growth phase. oup.com |

| Vmax (Saturating Transport) | 0.25 ± 0.05 nmol/min/mg DW | Cells harvested at mid-exponential growth phase. oup.com |

Tissue incubation assays involve maintaining excised pieces of tissue in a controlled environment to study transport across a multicellular structure. This compound is often employed as a paracellular marker, meaning it passes between cells rather than through them. This is useful for assessing the integrity of epithelial or endothelial barriers in tissue models. For instance, three-dimensional mucociliary tissue models like EpiAirway and MucilAir, which are derived from primary human epithelial cells, are used to estimate drug permeability. semanticscholar.org In these systems, D-[14C]mannitol is added to the apical side, and its appearance on the basal side is measured over time to quantify the permeability of the paracellular pathway. semanticscholar.org Similarly, in studies of the blood-brain barrier, isolated rat brain microvessels are incubated to assess their permeability characteristics, with [14C]-mannitol serving as a marker for impermeable barriers. nih.gov

Studies in Cultured Cell Lines and Primary Cell Systems

This compound is a standard tool for investigating transport and barrier function in both immortalized, cultured cell lines and in primary cells isolated directly from tissues.

Cultured Cell Lines: Cultured cell lines that form monolayers with tight junctions are invaluable models for studying epithelial and endothelial barriers, such as those in the lungs, intestines, and brain. The flux of this compound across these monolayers is a widely accepted method for quantifying paracellular permeability, or "leakiness."

Calu-3 (Human Airway Epithelial Cells): These cells are used to model the airway epithelial barrier. frontiersin.orgtandfonline.com Studies have shown that treatment with the flavonoid quercetin can tighten this barrier, evidenced by a significant reduction in the transepithelial flux of 14C-D-mannitol. frontiersin.org Conversely, the pro-inflammatory cytokine TNF-α increases mannitol leak, a compromise that can be partially reversed by quercetin. frontiersin.org The apparent permeability coefficient (Papp) of [14C]-mannitol is a standard measure in these studies. tandfonline.com

16HBE14o- (Human Bronchial Epithelial Cells): In this cell line, the formation of a tight epithelial barrier during differentiation is tracked by measuring transepithelial electrical resistance (TER) and the flux rate of 14C-D-mannitol (Jm). portlandpress.com As the cells differentiate and form tight junctions, TER increases while the mannitol flux rate simultaneously decreases. portlandpress.com

Caco-2 (Human Colorectal Adenocarcinoma Cells): Widely used as a model for the intestinal barrier, Caco-2 monolayers are also assessed for integrity using [14C] D-mannitol permeability assays. semanticscholar.org

| Treatment | Effect on Mannitol Flux | Finding |

|---|---|---|

| Quercetin (400 µM) | Decrease | Significantly reduced paracellular leak, indicating improved barrier function. frontiersin.org |

| TNF-α (150 ng/ml) | Increase | Increased mannitol leak by approximately 40%, indicating compromised barrier function. frontiersin.org |

| Quercetin + TNF-α | Partial Reversal | Quercetin significantly reduced the barrier compromise caused by TNF-α. frontiersin.org |

Primary Cell Systems: Primary cells are isolated directly from living tissue and are considered to more closely mimic in vivo conditions.

Rat Cerebral Microvascular Endothelial Cells (CMECs): To study the blood-brain barrier (BBB) in vitro, primary CMECs are isolated and cultured. nih.gov The formation of a functional barrier monolayer is confirmed by its low permeability to [14C]-mannitol, which is a marker for impermeable barriers in the brain. nih.gov

Human Spermatozoa: In studies of human sperm cells, D-[1-14C]mannitol has been validated as an effective extracellular space marker at concentrations of 0.3 mM or higher. nih.govbioscientifica.com Its inability to readily enter the sperm cell allows researchers to accurately calculate the intracellular volume and study the transport kinetics of other substances, such as 2-deoxyglucose. nih.govbioscientifica.com

iPSC-Derived BBB Model: Advanced models using induced pluripotent stem cells (iPSCs) to create brain microvascular endothelial cells co-cultured with primary pericytes and astrocytes also rely on mannitol permeability to validate barrier integrity. mdpi.com In these microfluidic "organ-on-a-chip" systems, low permeability to labeled mannitol confirms the formation of a tight, quasi-physiological barrier. mdpi.com A hyperosmolar challenge with unlabeled mannitol is used to transiently open the barrier, which is quantified by a subsequent, significant increase in the permeability of labeled mannitol. mdpi.com

Specific Applications of D Mannitol 1 14c in Diverse Biological Systems

Microbial Physiology and Pathogenesis Research

Investigation of Bacterial Metabolic Pathways (e.g., Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, Mycobacterium tuberculosis)

D-Mannitol-1-14C has been instrumental in elucidating the metabolic pathways of several clinically significant bacteria. In Escherichia coli, studies have shown that D-[1-¹⁴C]mannitol enters the cell via the phosphotransferase system, where it is phosphorylated. researchgate.netnih.govnih.gov A mutant strain of E. coli unable to oxidize mannitol-1-phosphate to fructose-6-phosphate (B1210287) was used to trace the fate of the radiolabeled mannitol (B672). nih.gov The research revealed that the label from this compound gradually disappeared from the mannitol-1-phosphate pool, with a significant portion being recovered in nucleic acids, indicating a previously unknown pathway for the conversion of D-mannitol to D-ribose. researchgate.netnih.gov This suggests that the de novo synthesis of mannitol-1-phosphate in E. coli may be a dedicated pathway for ribose biosynthesis. nih.govnih.gov

In Salmonella typhimurium, research indicates that D-mannitol is phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system, and the resulting D-mannitol-1-phosphate is then converted to D-fructose-6-phosphate by mannitol-1-phosphate dehydrogenase. nih.govnih.gov

Staphylococcus aureus also utilizes a mannitol-specific phosphotransferase system for the uptake and phosphorylation of mannitol. researchgate.net The resulting mannitol-1-phosphate is then converted to fructose-6-phosphate by mannitol-1-phosphate dehydrogenase (M1PDH). researchgate.netsoton.ac.uk Studies using this compound have helped to confirm that M1PDH is a key enzyme in the mannitol metabolism of S. aureus. soton.ac.uk Inactivation of the gene encoding M1PDH leads to an accumulation of mannitol and mannitol-1-phosphate, highlighting the central role of this enzyme. nih.gov

Research on Mycobacterium tuberculosis has shown that while it can metabolize various carbohydrates, including glucose and glycerol, its ability to utilize mannitol is limited. snmjournals.orgasm.org Studies using radiolabeled substrates have been crucial in defining the primary metabolic pathways in M. tuberculosis, with the Embden-Meyerhof-Parnas pathway being predominant for glucose metabolism. asm.org While not a primary substrate, the study of mannitol uptake helps to understand the broader metabolic capabilities of this pathogen. snmjournals.org

Table 1: Uptake of this compound in Various Bacterial Species

| Bacterial Species | Uptake of this compound | Key Metabolic Enzyme | Reference |

|---|---|---|---|

| Escherichia coli | High | Phosphotransferase system, Mannitol-1-phosphate dehydrogenase | researchgate.netsnmjournals.org |

| Salmonella typhimurium | Utilized | Phosphotransferase system, Mannitol-1-phosphate dehydrogenase | nih.govnih.gov |

| Staphylococcus aureus | High | Phosphotransferase system, Mannitol-1-phosphate dehydrogenase (M1PDH) | researchgate.netsnmjournals.org |

| Mycobacterium tuberculosis | Low | Not a primary metabolic pathway | snmjournals.org |

Fungal Metabolism and Host-Pathogen Interactions (e.g., Claviceps africana, Aspergillus niger)

In the study of fungal metabolism, this compound has been used to trace the synthesis of oligosaccharides in the honeydew produced by Claviceps africana, the sorghum ergot pathogen. scielo.br Experiments incorporating ¹⁴C-D-mannitol revealed that it is a precursor in the synthesis of unique alditol-containing oligosaccharides. scielo.br The fungus reduces part of the fructose (B13574) from host sucrose (B13894) to mannitol, which is then linked with another fructose molecule to form the disaccharide 1-β-D-fructofuranosyl-D-mannitol. This process can be repeated to form larger oligosaccharides. scielo.br

In Aspergillus niger, D-mannitol is a major carbon storage compound, particularly in conidiospores. nih.govnih.govfrontiersin.org While the specific use of this compound is not detailed in the provided abstracts, studies on mannitol metabolism in A. niger have identified mannitol-1-phosphate dehydrogenase (MPD) as the first enzyme in its biosynthesis. nih.gov Inactivation of the gene encoding MPD significantly reduces mannitol levels, confirming its importance. nih.gov Mannitol is crucial for the stress tolerance of A. niger conidiospores. nih.gov

Plant Metabolic Pathways and Stress Responses (e.g., Olea europaea)

This compound has been employed to investigate carbohydrate transport and metabolism in the olive tree (Olea europaea), particularly in response to salt stress. oup.comoup.com Studies using radiolabeled mannitol have shown that olive cells possess a distinct transport system for polyols like mannitol, separate from monosaccharide transporters. oup.com The uptake of D-[¹⁴C]mannitol was found to follow Michaelis-Menten kinetics and is likely a polyol:H+ symport system. oup.comoup.com Under salt stress, there is a preferential allocation of carbon towards mannitol synthesis, indicating its role as a compatible solute for osmotic adjustment and as an antioxidant. oup.compreprints.org The coordination of mannitol transport, facilitated by transporters like OeMaT1, and its metabolism, involving mannitol dehydrogenase (MTD), is crucial for the olive tree's ability to cope with salinity and drought. oup.comresearchgate.net

Neurological Research Models and Barrier Permeability Studies (e.g., Experimental Allergic Encephalomyelitis)

This compound is a valuable tool in neurological research for assessing the permeability of the blood-brain barrier (BBB) and the blood-spinal cord barrier (BSCB). nih.gov Its use in models of neurological diseases, such as Experimental Allergic Encephalomyelitis (EAE), an animal model for multiple sclerosis, has provided insights into barrier dysfunction. researchgate.netnih.gov

Studies in rabbits with EAE have shown an increased incorporation of epidurally administered [³H]-D-mannitol and [¹⁴C]-carboxyl-inulin into the lumbar spinal cord, suggesting that demyelination makes the spinal cord more permeable to substances in the epidural space. researchgate.netnih.gov This has implications for understanding neurotoxicity in demyelinating diseases. researchgate.net

Furthermore, research has demonstrated that the BSCB is generally more permeable than the BBB to molecules like D-mannitol. nih.govmdpi.com The kinetic transfer of this compound from the blood into different regions of the central nervous system has been calculated, with the lumbar spinal cord showing the highest permeability. nih.gov Hyperosmolar mannitol solutions are also known to transiently open the BBB, and studies using [¹⁴C]sucrose, a molecule with a similar molecular weight to some chemotherapeutic agents, have shown regional variations in this increased permeability. nih.govresearchgate.net

Table 2: Permeability of this compound Across Biological Barriers

| Barrier | Organism/Model | Key Finding | Reference |

|---|---|---|---|

| Blood-Brain Barrier (BBB) & Blood-Spinal Cord Barrier (BSCB) | Rabbit | BSCB is more permeable than the BBB to D-mannitol. | nih.gov |

| Blood-Spinal Cord Barrier (BSCB) | Rabbit (EAE model) | Increased permeability in EAE, suggesting demyelination alters barrier function. | researchgate.netnih.gov |

| Blood-Brain Barrier (BBB) | Rat | Hyperosmolar mannitol induces regional variations in permeability to similarly sized molecules. | nih.govresearchgate.net |

Analytical and Detection Methodologies for 14c Radioactivity

Liquid Scintillation Counting (LSC)

Liquid Scintillation Counting (LSC) is a widely used analytical method for quantifying the radioactivity of low-energy beta emitters like Carbon-14 (B1195169). This technique is instrumental in determining the concentration of D-Mannitol-1-14C in various biological samples such as urine, plasma, and tissue homogenates. nih.govmednexus.org

The fundamental principle of LSC involves the sample being dissolved or suspended in a "cocktail" containing a solvent and scintillators (fluors). The beta particles emitted by the ¹⁴C in this compound transfer energy to the solvent molecules, which in turn transfer that energy to the scintillators. The excited scintillators then emit photons of light, which are detected by photomultiplier tubes in the LSC instrument. The intensity of the light flashes is proportional to the energy of the beta particles, and the number of flashes per unit of time provides the disintegration rate of the radionuclide in the sample.

In practice, samples containing this compound, such as urine, are mixed with a scintillation cocktail before being placed in the LSC for analysis. nih.gov One of the challenges in LSC is "quenching," a process where the presence of colored or chemical agents in the sample interferes with the light emission, leading to an underestimation of radioactivity. To correct for this, modern LSC systems use methods like the transformed spectral index of the external standard spectrum (tSIE) to create an efficiency-quenching curve, ensuring accurate quantification. mednexus.org

LSC has been effectively used to measure the temporal profile of ¹⁴C-labeled mannitol (B672) release from drug delivery systems by analyzing rat urine, demonstrating its rapid clearance. nih.gov It is also a standard method for dual-label experiments, where it can simultaneously count different isotopes, such as ³H and ¹⁴C, in the same sample. snmjournals.org

Table 1: LSC Application in a this compound Study

| Parameter | Description | Finding | Reference |

| Technique | Liquid Scintillation Counting (LSC) | Used to measure the temporal release profile of ¹⁴C-labeled mannitol. | nih.gov |

| Sample Matrix | Rat Urine | The released ¹⁴C-mannitol was collected in urine for analysis. | nih.gov |

| Result | Rapid Clearance | The ¹⁴C-mannitol was observed to be rapidly cleared from the rat urine within one day. | nih.gov |

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Detection

Accelerator Mass Spectrometry (AMS) offers exceptional sensitivity for detecting long-lived radionuclides like ¹⁴C, making it a powerful tool for studies involving ultra-trace amounts of this compound. nih.gov Unlike LSC, which counts radioactive decays, AMS counts the individual ¹⁴C atoms in a sample, providing a sensitivity that can be up to a million times greater than decay counting methods. tno-pharma.com

The process involves converting the sample into a solid graphite (B72142) target. This target is then bombarded with ions, and the resulting stream of atoms is accelerated to high energies. A series of magnets and detectors then separates the ¹⁴C atoms from other isotopes and isobars based on their mass-to-charge ratio and energy, allowing for precise quantification.

AMS is particularly valuable in pharmaceutical research, especially in microdosing studies where very small, non-pharmacologically active doses of a ¹⁴C-labeled drug are administered. nih.govtno-pharma.com This approach allows for the early assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans with minimal risk. tno-pharma.com While direct studies detailing AMS for this compound are specific, the technology is broadly applied to ¹⁴C-labeled compounds. For instance, it has been used to measure the release of other ¹⁴C-labeled therapeutic agents with high sensitivity. nih.gov The extremely low natural abundance of ¹⁴C makes it an ideal isotope for AMS analysis, as even minute amounts of the labeled tracer can be detected above the natural background. tno-pharma.com

Table 2: Comparison of AMS and LSC Sensitivity

| Feature | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) | Reference |

| Principle | Atom counting | Decay counting | mednexus.orgnih.gov |

| Sensitivity | Ultra-trace levels (femtogram/ml) | Picogram to nanogram/ml levels | tno-pharma.com |

| Application | Microdosing, ultra-sensitive ADME studies | Standard ADME, pharmacokinetic studies | nih.govnih.gov |

| Advantage | Exceptional sensitivity allows for lower doses of radiolabeled compounds. | Widely accessible and suitable for a broad range of concentrations. | mednexus.orgnih.gov |

Radiochromatographic Techniques (e.g., HPLC-Radiochromatography)

Radiochromatographic techniques combine the powerful separation capabilities of chromatography with the sensitive detection of radioactivity. High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (HPLC-Radiochromatography) is a key method for analyzing this compound and its potential metabolites. hartmann-analytic.deamerigoscientific.com

In this setup, a sample containing this compound is injected into an HPLC system. The HPLC column separates the different chemical components in the sample based on their physical and chemical properties. As the separated components (eluates) exit the column, they pass through a flow-through radioactivity detector. This detector, which can be a solid scintillator or a liquid scintillation type, measures the ¹⁴C radioactivity in real-time, generating a radiochromatogram.

This technique is crucial for determining the radiochemical purity of this compound, ensuring that the radioactivity is associated with the correct chemical entity. hartmann-analytic.deamerigoscientific.com Suppliers of radiolabeled compounds often provide a dated HPLC radiochromatogram to certify a purity of ≥98%. hartmann-analytic.deamerigoscientific.com Furthermore, in metabolic studies, HPLC-radiochromatography is indispensable for separating the parent compound (this compound) from any radioactive metabolites that may have formed in a biological system. nih.govfrontiersin.org For example, in the analysis of urine samples from studies with other ¹⁴C-labeled compounds, this method allows for the identification and quantification of both the unchanged drug and its various metabolites. nih.gov

Radiometric Imaging and Autoradiography Approaches

Radiometric imaging techniques, particularly autoradiography, are used to visualize the spatial distribution of radiolabeled compounds like this compound within tissues and even whole organisms. wikipedia.org This method provides valuable information on where the compound accumulates and how its distribution changes over time.

The basic principle involves placing a thin section of a tissue sample that has taken up the radiolabeled compound in direct contact with a photographic film or a sensitive phosphor imaging plate. wikipedia.orgresearchgate.net The beta particles emitted from the ¹⁴C in the this compound expose the film or plate, creating a two-dimensional image that maps the location and concentration of the radioactivity.

Quantitative Whole-Body Autoradiography (QWBA) is a specialized application of this technique, commonly performed in preclinical studies using animal models like rats. wuxiapptec.comfrontagelab.com In a QWBA study, an animal is administered this compound, and at various time points, it is frozen and sectioned. The resulting whole-body slices are then exposed to imaging plates to visualize the distribution of radioactivity across all organs and tissues. researchgate.netwuxiapptec.com QWBA can identify target organs, assess potential accumulation in specific tissues like those containing melanin, and provide data for human dosimetry calculations. wuxiapptec.compharmaron.com

In plant physiology, autoradiography with ¹⁴C-labeled sugars, including mannitol, is used to study sugar transport and accumulation in leaf tissues, helping to elucidate phloem loading strategies. wikipedia.orgresearchgate.net Studies have also employed quantitative autoradiography to determine the volume of distribution of [¹⁴C]mannitol in specific tissues, such as the anterior abdominal muscle in rats, to understand tissue hydration and fluid transport. physiology.orgnih.gov

Table 3: Applications of Autoradiography with ¹⁴C-Mannitol

| Application Area | Technique | Key Findings | Reference(s) |

| Animal Tissue Distribution | Quantitative Whole-Body Autoradiography (QWBA) | Visualizes distribution across all organs, identifies target tissues, and supports human dosimetry calculations. | wuxiapptec.comfrontagelab.com |

| Tissue Hydration Studies | Quantitative Autoradiography (QAR) | Determined the volume of distribution of [¹⁴C]mannitol in muscle tissue to measure extracellular water volume. | physiology.orgnih.gov |

| Plant Physiology | Autoradiography | Used to visualize the uptake and movement of ¹⁴C-mannitol in leaf tissues to study sugar transport. | wikipedia.orgresearchgate.net |

| Blood-Brain Barrier Permeability | Not specified, but involves measuring tracer uptake | Determined the kinetic transfer constant of [³H]-D-mannitol into various regions of the brain and spinal cord. | nih.gov |

Ethical Considerations and Regulatory Compliance in Radioisotope Research

Principles of Responsible Radioisotope Use in Research

Responsible use of radioisotopes like Carbon-14 (B1195169) (¹⁴C) is founded on a framework of safety and ethical principles designed to minimize risk while maximizing the scientific value of the research. solubilityofthings.comnih.govarriveguidelines.org The long half-life of ¹⁴C, approximately 5,730 years, necessitates careful management to prevent long-term environmental contamination. upstate.educolumbia.eduopenmedscience.com

Key principles for the responsible use of ¹⁴C-labeled compounds include:

Justification: The use of radioisotopes must be scientifically justified, with the potential benefits of the research outweighing the risks. nih.govssbfnet.com Researchers must demonstrate that the study's objectives cannot be achieved through alternative, non-radioactive methods. forskningsetikk.no

Optimization (ALARA Principle): Exposures to radiation must be kept "As Low As Reasonably Achievable." This involves using the minimum amount of radioactive material necessary to achieve the scientific objective and implementing shielding and containment measures. upstate.educolumbia.edu

Limitation: Adherence to established dose limits for personnel and the public is mandatory to prevent harmful effects of radiation. queensu.ca

Transparency and public trust are also crucial components of responsible radioisotope research. arriveguidelines.orgconsensus.app Open communication about the benefits and risks helps foster public confidence in the scientific community. solubilityofthings.com

Radioactive Waste Management and Disposal Guidelines

The long half-life of ¹⁴C necessitates stringent procedures for the management and disposal of radioactive waste generated from research with compounds like D-Mannitol-1-14C. harvard.eduoregonstate.eduiaea.org The primary goal is to protect human health and the environment from radioactive contamination. iaea.org

Waste containing ¹⁴C is typically categorized and managed based on its physical form (liquid or solid) and activity level. oregonstate.edu General guidelines include:

Segregation: ¹⁴C waste must be segregated from non-radioactive waste and from waste containing other isotopes, particularly short-lived ones. harvard.edu If the ¹⁴C-labeled compound is also classified as a toxic or carcinogenic chemical, it must be declared as mixed waste and handled accordingly. oregonstate.edu

Containment: Liquid waste should be stored in clearly labeled, sealed containers, often within a secondary container to prevent spills. oregonstate.edu Solid waste is typically collected in designated, labeled drums. oregonstate.edu

Disposal: Disposal methods are strictly regulated and vary by institution and locality. moravek.com Options may include decay-in-storage for very low-level waste (though not practical for the long half-life of ¹⁴C), incineration, or burial at a licensed radioactive waste facility. uq.edu.au Sink disposal of aqueous ¹⁴C waste may be permitted under strict limits set by regulatory bodies. harvard.eduuq.edu.au

Record Keeping: Meticulous records of all radioactive waste generated, stored, and disposed of are mandatory.

The International Atomic Energy Agency (IAEA) provides comprehensive guidance on the management of waste containing ¹⁴C, emphasizing the importance of controlling its release due to its long residence time and ease of assimilation into living organisms. iaea.org

Radiation Protection and Safety Measures for Research Personnel

Protecting research personnel from internal and external radiation exposure is a primary concern when working with ¹⁴C-labeled compounds. queensu.cayale.edu Carbon-14 is a low-energy beta emitter, meaning its radiation has a short range in air and cannot penetrate the outer layer of skin. queensu.cayale.edusc.edu Therefore, the main hazard is internal exposure through ingestion, inhalation, or absorption through the skin. columbia.eduharvard.eduyale.edu

Standard safety measures for handling this compound include:

Designated Work Areas: All work with ¹⁴C should be conducted in a designated area clearly marked with radiation warning signs. upstate.eduqueensu.ca

Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and disposable gloves are required. upstate.eduuq.edu.au For some ¹⁴C-labeled compounds that can penetrate the skin, wearing two pairs of gloves and changing the outer pair frequently is recommended. queensu.caharvard.edu

Containment: Work should be performed over absorbent bench coverings or in trays to contain any potential spills. upstate.edu For procedures that could generate radioactive gases or aerosols, such as ¹⁴CO₂, a fume hood or other ventilated enclosure is necessary. queensu.cauq.edu.au

Monitoring: Regular monitoring of the work area is essential. While Geiger counters with a pancake-type probe can detect ¹⁴C surface contamination, the most sensitive method is a wipe test counted in a Liquid Scintillation Counter. upstate.eduharvard.eduyale.edu

Bioassays: Periodic urine analysis may be required to monitor for any internal uptake of ¹⁴C by personnel. queensu.caharvard.eduyale.edu

Due to the low energy of the beta particles emitted by ¹⁴C, external shielding with materials like glass or plastic is effective, and additional shielding is not typically required. upstate.educolumbia.edu Radiation badges are generally not issued for individuals working solely with ¹⁴C, as they are unlikely to detect the low-energy beta radiation. yale.edu

Interactive Data Tables

Table 1: Physical and Radiological Properties of Carbon-14

| Property | Value | Source |

| Half-Life | 5,730 years | upstate.educolumbia.eduyale.edu |

| Radiation Type | Beta (β⁻) | upstate.educolumbia.eduqueensu.ca |

| Maximum Beta Energy | 0.156 MeV | upstate.educolumbia.eduqueensu.ca |

| Average Beta Energy | 0.049 MeV | columbia.edu |

| Maximum Range in Air | ~8.6 inches (22 cm) | columbia.eduyale.edusc.edu |

| Shielding | Glass, Plastic | upstate.educolumbia.eduionactive.co.uk |

Table 2: Detection Methods for Carbon-14

| Detection Method | Efficiency | Notes | Source |

| Liquid Scintillation Counting | ~85-95% | Recommended method for wipe tests and quantitative analysis. | oregonstate.eduyale.edu |

| Geiger Counter (Pancake Probe) | ~3-5% | Can detect surface contamination but is not highly efficient. Probe must be very close to the surface. | harvard.eduoregonstate.eduyale.edu |

Perspectives on D Mannitol 1 14c Research

Advantages and Disadvantages of 14C Tracers in Contemporary Research

The enduring utility of carbon-14 (B1195169) as a radiotracer stems from a combination of its inherent properties. A significant advantage is its long half-life of approximately 5,730 years. openmedscience.comopenmedscience.com This extended stability ensures that the radiolabel does not significantly decay over the course of most experiments, making it ideal for long-term studies. openmedscience.comheadwaybio.com Furthermore, carbon is a fundamental component of organic molecules, allowing for the integration of 14C into a compound's structure with minimal impact on its chemical and biological properties. headwaybio.commoravek.com This "traceless" aspect is crucial for accurately studying the natural behavior of the molecule of interest. acs.org The low-energy beta emissions of 14C also contribute to its appeal, as they are generally safer to handle compared to higher-energy isotopes, though appropriate safety protocols are still necessary. openmedscience.com

Despite these strengths, the use of 14C tracers is not without its challenges. The long half-life, while beneficial for experimental stability, also means that radioactive waste management requires careful and long-term consideration. nih.gov The synthesis of 14C-labeled compounds can be complex and costly, often requiring specialized facilities and expertise. openmedscience.comopenmedscience.com This is particularly true for late-stage labeling, where the introduction of the radioisotope occurs late in the synthetic sequence, a process that can be inefficient and generate significant radioactive waste. acs.org Furthermore, the detection of the low-energy beta particles emitted by 14C can be inefficient, especially for detecting small changes in abundance, and may require specialized and expensive equipment like accelerator mass spectrometry (AMS) for high-precision measurements. openmedscience.comtandfonline.com

| Feature | Advantages | Disadvantages |

|---|---|---|

| Half-Life (~5730 years) | Enables long-term studies without significant decay. openmedscience.comheadwaybio.com | Requires long-term radioactive waste management. nih.gov |

| Chemical Behavior | Integrates seamlessly into organic molecules, preserving their biological properties. headwaybio.commoravek.com | Potential for minor kinetic isotope effects, though generally considered negligible. acs.org |

| Energy Emission | Low-energy beta emission is relatively safer to handle. openmedscience.com | Detection can be inefficient and require specialized equipment. tandfonline.com |

| Synthesis | Well-established methods for incorporation into many molecules. | Can be complex, costly, and generate radioactive waste. openmedscience.comopenmedscience.com |

| Detection | High sensitivity allows for tracing at low concentrations. openmedscience.com | Inefficient for detecting small changes in abundance without advanced techniques like AMS. openmedscience.comtandfonline.com |

Comparative Analysis with Stable Isotope Labeling Techniques (e.g., 13C-MFA)

In recent years, stable isotope labeling techniques, particularly those utilizing carbon-13 (13C), have emerged as a powerful alternative to radiotracers. mdpi.com Unlike the radioactive 14C, 13C is a stable, non-radioactive isotope of carbon. silantes.com This fundamental difference is the primary driver of the comparative advantages and disadvantages of the two approaches.

The most significant advantage of using stable isotopes like 13C is the absence of radioactivity. This eliminates the safety concerns, strict regulatory hurdles, and specialized handling and disposal protocols associated with radioactive materials. mdpi.com This makes stable isotope studies, such as 13C-Metabolic Flux Analysis (13C-MFA), particularly well-suited for research in humans. mdpi.com 13C-MFA allows for the detailed quantification of metabolic fluxes through various pathways by analyzing the distribution of 13C in metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgbiorxiv.org

However, 14C radiotracers still hold certain advantages. The detection of radioactivity is often more sensitive than the detection of mass differences in stable isotopes, allowing for the use of lower tracer concentrations. openmedscience.commdpi.com While 13C is naturally present at about 1.1% abundance, 14C is present in only trace amounts, meaning the background signal for 14C is significantly lower, leading to high signal-to-noise ratios in experiments. biorxiv.orgnoaa.gov

In a direct comparison of measuring exogenous carbohydrate oxidation, one study found a significant difference between results obtained with [U-13C]glucose and [U-14C]glucose, with the 13C tracer showing a higher calculated oxidation rate. nih.gov The exact reasons for this discrepancy are not fully understood but highlight that the choice of isotope can influence experimental outcomes. nih.gov Ultimately, the choice between 14C and 13C often depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. nih.gov For instance, [1,2-13C]glucose has been identified as optimal for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-13C]glutamine is better suited for analyzing the TCA cycle in mammalian cells. nih.gov

| Feature | 14C Tracers | Stable Isotope Labeling (e.g., 13C-MFA) |

|---|---|---|

| Radioactivity | Radioactive, requiring special handling and disposal. mdpi.com | Non-radioactive, safer for in vivo studies, especially in humans. mdpi.comsilantes.com |

| Sensitivity | Generally higher analytical sensitivity. mdpi.com | Requires more sensitive detection methods like MS and NMR. wikipedia.org |

| Regulatory | Strict regulations for use and disposal. openmedscience.com | Fewer regulatory restrictions. mdpi.com |

| Application | Well-suited for long-term tracing and studies where high sensitivity is paramount. openmedscience.comopenmedscience.com | Ideal for metabolic flux analysis and in vivo human studies. mdpi.comnih.gov |

| Cost | Synthesis of labeled compounds can be expensive. openmedscience.com | Analysis using MS and NMR can be costly. wikipedia.org |

Future Directions and Emerging Methodologies in Radiotracer Research

The field of radiotracer research is continuously advancing, with a focus on developing new and improved methodologies. snmjournals.org A key area of development is in the synthesis of radiolabeled compounds. Researchers are exploring quicker and more efficient ways to produce radiolabeled ligands, including late-stage labeling techniques that introduce the radioisotope at a later point in the synthesis, thereby reducing radioactive waste and shortening production times. acs.orgsnmjournals.org For instance, new methods for the direct formation of 11C-labeled carbonyl groups and low-pressure 11C-carbonylation have shown promise for clinical applications. researchgate.net

Another significant trend is the development of novel radiotracers for a wider range of biological targets and processes. rdcthera.com This includes tracers for imaging specific receptors, enzymes, and transporters, which can provide more detailed information about disease states and treatment responses. snmjournals.orgnih.gov For example, recent advancements have seen the development of tracers for imaging tumor hypoxia, which is a critical factor in cancer prognosis and treatment. snmjournals.org There is also a growing interest in multimodality imaging probes that combine a radionuclide with another imaging agent, such as an MRI contrast agent, to provide both anatomical and functional information simultaneously. snmjournals.org

Furthermore, the integration of radiotracer data with other "omics" data, such as genomics, proteomics, and metabolomics, is a promising future direction. This systems-level approach can provide a more comprehensive understanding of complex biological processes and disease mechanisms. The combination of isotope labeling with computational modeling, for instance, can help to elucidate metabolic pathways relevant for genetic improvements in agriculture. oup.com As technology continues to improve, we can expect to see even more sophisticated and powerful applications of radiotracers in both basic research and clinical practice. rdcthera.com

| Area of Advancement | Description | Potential Impact |

|---|---|---|

| Late-Stage Labeling | Introducing the radioisotope later in the synthesis process. acs.org | Reduces radioactive waste, shortens production time, and lowers costs. acs.org |

| Novel Radiotracers | Development of tracers for new biological targets and processes. snmjournals.orgrdcthera.com | Enables more specific and detailed imaging of diseases like cancer and neurodegenerative disorders. snmjournals.orgcoherentmarketinsights.com |

| Multimodality Imaging | Combining radionuclides with other imaging agents (e.g., MRI contrast agents). snmjournals.org | Provides comprehensive anatomical and functional information in a single imaging session. snmjournals.org |

| Systems-Level Integration | Combining radiotracer data with other "omics" data and computational modeling. oup.com | Offers a more holistic understanding of complex biological systems and disease mechanisms. oup.com |

| New Radiolabeling Chemistry | Exploring new chemical reactions to attach radioisotopes to molecules. nih.govacs.org | Expands the range of molecules that can be radiolabeled and improves the efficiency of the process. nih.gov |

Q & A

Advanced Question

- Sampling intervals : Collect data at 0, 15, 30, 60, and 120 minutes to capture uptake kinetics.

- Quenching : Immediately freeze samples in liquid N₂ to halt metabolic activity.

- Data modeling : Fit results to Michaelis-Menten kinetics or compartmental models using software like COPASI .

What safety protocols are mandatory when handling this compound in vitro?

Basic Question

- Use lead-shielded containers for storage and transport.

- Conduct work in fume hoods with HEPA filters to prevent aerosol exposure.

- Monitor personnel with dosimeters and enforce a maximum exposure limit of 22 mg/kg (oral LD50) .

How to differentiate enzymatic vs. non-enzymatic degradation of this compound in cell cultures?

Advanced Question

- Heat-inactivated controls : Boil cell lysates at 95°C for 10 minutes to denature enzymes.

- pH stability tests : Incubate this compound in buffered solutions (pH 3–9) and quantify breakdown via LSC.

- Inhibitor studies : Use mannitol dehydrogenase inhibitors (e.g., EDTA) to block enzymatic activity .

What statistical methods optimize reproducibility in this compound tracer studies?

Advanced Question

- Apply Grubbs’ test to remove outliers (α=0.05).

- Report standard deviations and confidence intervals (95% CI) for all measurements.

- Use linear regression to correlate isotopic enrichment with metabolic flux rates .

How to integrate this compound data into genome-scale metabolic models (GEMs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.